molecular formula C7H7F2NO2S2 B1417236 2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid CAS No. 1094316-49-0

2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid

Cat. No. B1417236
CAS RN: 1094316-49-0
M. Wt: 239.3 g/mol
InChI Key: KIOGQJWHHOCQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid” is a chemical compound with the molecular formula C7H7F2NO2S2. It has a molecular weight of 239.26 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound. This ring is substituted with a methyl group and a difluoromethylsulfanyl group. The compound also contains an acetic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 239.26. Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not available .

Scientific Research Applications

Overview of Sulfonamides in Scientific Research

Sulfonamides are a class of compounds widely recognized for their presence in clinically used drugs. They have seen a range of applications, from acting as diuretics and carbonic anhydrase inhibitors to antiepileptics and COX2 inhibitors. The sulfonamide moiety is a common feature in these drugs, leading to significant research and patenting activities, especially concerning carbonic anhydrase inhibitors (CAIs) and compounds targeting tumor-associated isoforms CA IX/XII. The versatility of sulfonamides suggests their potential inclusion in novel drug formulations in the future (Carta, Scozzafava, & Supuran, 2012).

Environmental Persistence and Bioaccumulation

Perfluorinated acids, including sulfonates, have shown environmental persistence and bioaccumulation concerns. These compounds, notably perfluorooctane sulfonate (PFOS), are detected globally in wildlife, leading to classifications as persistent and bioaccumulative substances. The structure and environmental behavior of PFOS and related compounds raise questions about the bioaccumulation potential of similar substances. However, the bioaccumulation potential for compounds with shorter fluorinated carbon chains seems significantly lower than legacy persistent lipophilic compounds (Conder et al., 2008).

Microbial Degradation of Polyfluoroalkyl Chemicals

In environmental contexts, polyfluoroalkyl chemicals containing perfluoroalkyl moieties are subject to microbial degradation, leading to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). The understanding of the biodegradability of these compounds is crucial for evaluating their environmental fate and potential toxic effects. Microbial degradation pathways and the relationship between precursors and degradation products have been a focus of research, highlighting the environmental impact of these substances (Liu & Mejia Avendaño, 2013).

Organic Corrosion Inhibitors in Acidic Solutions

Organic compounds, including various sulfonates and carboxylates, are used as corrosion inhibitors in acidic cleaning processes in the industry. These inhibitors play a crucial role in preventing metallic dissolution in aggressive acidic media, offering economic and practical advantages in industrial maintenance and operations (Goyal et al., 2018).

Use of Organic Acids in Acidizing Operations

Organic acids, such as acetic acid, formic acid, and others, are used as alternatives to hydrochloric acid (HCl) in acidizing operations in oil and gas industries. These acids provide benefits in high-temperature operations and specific applications due to their retardation performance, lower corrosion rates, and potential in dissolving drilling mud filter cakes. Their usage and limitations in different industrial contexts have been extensively reviewed (Alhamad et al., 2020).

properties

IUPAC Name

2-[2-(difluoromethylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S2/c1-3-4(2-5(11)12)13-7(10-3)14-6(8)9/h6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOGQJWHHOCQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)SC(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 2
2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 3
2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 4
Reactant of Route 4
2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
Reactant of Route 6
2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.